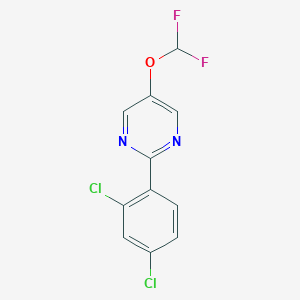
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
The synthesis of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
作用機序
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other pyrrolidine derivatives, such as:
- 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents on the benzyl group, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions.
特性
分子式 |
C11H17BrCl2N2 |
|---|---|
分子量 |
328.07 g/mol |
IUPAC名 |
1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
InChIキー |
BLLPNFOWOSEOSB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)



![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)







